molecular formula C11H10ClN3O3 B13751161 1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B13751161
M. Wt: 267.67 g/mol
InChI Key: BCNHJSUFAVRVGU-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-1H-[1,2,3]triazole-4-carboxylic acid under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for triazole derivatives often involve continuous flow synthesis, which allows for high yields and efficient production. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been shown to be effective for the synthesis of various triazole compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.

    Fluconazole: A triazole-based antifungal drug with a different substitution pattern.

    Voriconazole: Another antifungal agent with a triazole core.

Uniqueness

1-(2-Chloro-phenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O3/c1-7-10(11(16)17)13-14-15(7)6-18-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,16,17)

InChI Key

BCNHJSUFAVRVGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1COC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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